![molecular formula C20H17BrN4O3S B2655604 N-butyl-N-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1115941-45-1](/img/structure/B2655604.png)
N-butyl-N-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Description
N-butyl-N-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as BMMT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BMMT belongs to the family of triazole-based compounds, which have been shown to exhibit a wide range of biological activities.
Scientific Research Applications
Synthesis and Chemical Properties
- Innovative Synthesis Techniques : Research has developed practical synthesis methods for compounds with similar structures, showcasing advancements in chemical synthesis, such as the Suzuki−Miyaura reaction, which is crucial for creating complex organic molecules (Ikemoto et al., 2005).
- Catalytic Activity and Metal Complexes : Studies have explored the synthesis of palladium(II) complexes with triazole-based ligands, indicating the potential for these compounds in catalysis and the development of new materials (Turek et al., 2014).
Biological and Environmental Applications
- Antimicrobial Properties : Triazole derivatives have been evaluated for antimicrobial activities, demonstrating significant potential as therapeutic agents against various bacterial and fungal pathogens (Pokhodylo et al., 2021).
- Environmental Impact and Remediation : The fate of nitrification and urease inhibitors in environmental systems like bank filtration has been studied, highlighting the importance of such compounds in agricultural practices and water treatment (Zeeshan et al., 2023).
Advanced Materials and Applications
- Polyamide Synthesis : Research into the synthesis of polyamides based on ether-carboxylic acids derived from structural analogs shows the application of these compounds in creating new polymers with potential uses in various industries (Hsiao et al., 2000).
properties
IUPAC Name |
2-[(8-bromo-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O3S/c1-27-12-4-6-15(16(8-12)28-2)24-17(26)9-29-20-19-18(22-10-23-20)13-7-11(21)3-5-14(13)25-19/h3-8,10,25H,9H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDMKKFWAQFXPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({8-bromo-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide |
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